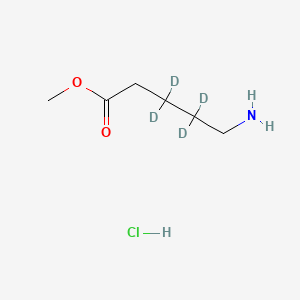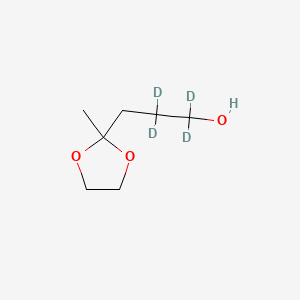
5-Aminopentanoate de méthyle chlorhydrate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 is a deuterium-labeled compound used primarily in scientific research. It is a stable isotope-labeled intermediate in the preparation of Tianeptine metabolites. The compound has a molecular formula of C6H10D4ClNO2 and a molecular weight of 171.66.
Applications De Recherche Scientifique
5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace metabolic pathways and study enzyme activities.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of Tianeptine metabolites.
Industry: Applied in the production of labeled compounds for various industrial processes, including quality control and product development.
Méthodes De Préparation
The synthesis of 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the esterification of 5-aminopentanoic acid with methanol in the presence of a deuterium source, followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 involves its incorporation into metabolic pathways as a labeled intermediate. The deuterium atoms in the compound allow researchers to trace its movement and transformation within biological systems. This provides valuable insights into the molecular targets and pathways involved in various biochemical processes.
Comparaison Avec Des Composés Similaires
5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
5-Aminopentanoic Acid Methyl Ester Hydrochloride: The non-deuterated version of the compound.
Methyl 5-Aminopentanoate Hydrochloride: Another name for the non-deuterated version.
Methyl 5-Aminovalerate Hydrochloride: A similar compound with slight variations in structure.
The deuterium labeling in 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 enhances its stability and allows for more precise tracking in research applications.
Propriétés
IUPAC Name |
methyl 5-amino-3,3,4,4-tetradeuteriopentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-5,7H2,1H3;1H/i2D2,3D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKIZCQRTPAOSH-DAHDXRBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)OC)C([2H])([2H])CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














